N'-ethyl-N-methyloxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’-Ethyl-N-methyloxamide is an organic compound belonging to the class of oxamides, which are derivatives of oxalic acid This compound is characterized by the presence of both ethyl and methyl groups attached to the nitrogen atoms of the oxamide structure
Mechanism of Action
Target of Action
N’-ethyl-N-methyloxamide, also known as N-Ethylmaleimide, primarily targets Galectin-10 . Galectin-10 is a protein that plays a crucial role in various cellular functions, including cell-cell adhesion, cell-matrix interactions, and transmembrane signaling .
Mode of Action
N’-ethyl-N-methyloxamide is a sulfhydryl reagent that is widely used in experimental biochemical studies . It is an alkene that is reactive towards thiols and is commonly used to modify cysteine residues in proteins and peptides . It acts as a Michael acceptor in the Michael reaction, adding nucleophiles such as thiols . The resulting thioether features a strong C-S bond, and the reaction is virtually irreversible .
Biochemical Pathways
It is known that the compound has been widely used to probe the functional role of thiol groups in enzymology . It is an irreversible inhibitor of all cysteine peptidases, with alkylation occurring at the active site thiol group .
Result of Action
The molecular and cellular effects of N’-ethyl-N-methyloxamide’s action are primarily related to its ability to modify cysteine residues in proteins and peptides . This modification can have various effects, depending on the
Preparation Methods
Synthetic Routes and Reaction Conditions: N’-Ethyl-N-methyloxamide can be synthesized through the reaction of oxalic acid diethyl ester with methylamine and ethylamine. The reaction typically involves the following steps:
Formation of Oxalic Acid Diethyl Ester: Oxalic acid is esterified with ethanol in the presence of a strong acid catalyst such as sulfuric acid.
Reaction with Methylamine and Ethylamine: The oxalic acid diethyl ester is then reacted with methylamine and ethylamine under controlled conditions to form N’-ethyl-N-methyloxamide. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, and the temperature is maintained at around 0-5°C to ensure the formation of the desired product.
Industrial Production Methods: On an industrial scale, the production of N’-ethyl-N-methyloxamide involves similar steps but with optimized reaction conditions to enhance yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions: N’-Ethyl-N-methyloxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxamides and carboxylic acids.
Reduction: Reduction of N’-ethyl-N-methyloxamide can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of amines.
Substitution: The compound can undergo nucleophilic substitution reactions where the ethyl or methyl groups are replaced by other functional groups. Common reagents for these reactions include alkyl halides and organometallic compounds.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed:
Oxidation: Corresponding oxamides and carboxylic acids.
Reduction: Primary and secondary amines.
Substitution: Various substituted oxamides depending on the reagents used.
Scientific Research Applications
N’-Ethyl-N-methyloxamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: N’-Ethyl-N-methyloxamide is used in the production of specialty chemicals and as a precursor in the synthesis of polymers and resins.
Comparison with Similar Compounds
N,N’-Dimethyloxamide: Contains two methyl groups attached to the nitrogen atoms.
N,N’-Diethyloxamide: Contains two ethyl groups attached to the nitrogen atoms.
N,N’-Diisopropyloxamide: Contains two isopropyl groups attached to the nitrogen atoms.
Uniqueness of N’-Ethyl-N-methyloxamide: The combination of ethyl and methyl groups in N’-ethyl-N-methyloxamide provides a unique balance of steric and electronic effects, making it distinct from other oxamide derivatives
Properties
IUPAC Name |
N'-ethyl-N-methyloxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10N2O2/c1-3-7-5(9)4(8)6-2/h3H2,1-2H3,(H,6,8)(H,7,9) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGERXBHBCCWHHO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)C(=O)NC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
130.15 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.